molecular formula C17H24N2O3 B14958702 N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

Cat. No.: B14958702
M. Wt: 304.4 g/mol
InChI Key: MQAKLBFFFOAHCS-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: The benzoyl group can be introduced via an acylation reaction using 4-methylbenzoyl chloride.

    Attachment of the methoxyethyl group: This step involves the alkylation of the piperidine nitrogen with 2-methoxyethyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions may target the carbonyl group in the benzoyl moiety.

    Substitution: The piperidine ring can undergo substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a tool compound for studying biological processes.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” would depend on its specific molecular targets. Typically, piperidine derivatives interact with receptors or enzymes in the body, modulating their activity. The methoxyethyl and benzoyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-1-benzoylpiperidine-4-carboxamide
  • N-(2-ethoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
  • N-(2-methoxyethyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

Uniqueness

“N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide” is unique due to the specific combination of its functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H24N2O3/c1-13-3-5-15(6-4-13)17(21)19-10-7-14(8-11-19)16(20)18-9-12-22-2/h3-6,14H,7-12H2,1-2H3,(H,18,20)

InChI Key

MQAKLBFFFOAHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCCOC

Origin of Product

United States

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